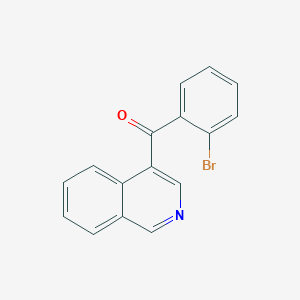

4-(2-Bromobenzoyl)isoquinoline

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-bromophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrNO/c17-15-8-4-3-7-13(15)16(19)14-10-18-9-11-5-1-2-6-12(11)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBJQEBAOLNQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801275587 | |

| Record name | (2-Bromophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187171-63-6 | |

| Record name | (2-Bromophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187171-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801275587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 2 Bromobenzoyl Isoquinoline and Its Structural Analogues

Strategies for Constructing the Isoquinoline (B145761) Core with Bromine Substitution

The formation of the isoquinoline nucleus is a cornerstone of this synthesis. Several classical and modern methods can be adapted to produce isoquinolines bearing a bromine substituent, setting the stage for the introduction of the aroyl group.

Classical Cyclization Approaches (e.g., Bischler-Napieralski, Pictet-Spengler variants)

The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.org The process involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org For the synthesis of a brominated isoquinoline, a β-(bromophenyl)ethylamine derivative would serve as the starting material. The reaction proceeds through an intramolecular electrophilic aromatic substitution. wikipedia.org The electron-donating or withdrawing nature of substituents on the benzene (B151609) ring can significantly influence the reaction's efficiency. quimicaorganica.org Subsequent dehydrogenation, often with a catalyst like palladium on carbon (Pd/C), yields the aromatic isoquinoline ring. quimicaorganica.org Microwave-assisted Bischler-Napieralski reactions have been shown to improve yields and reduce reaction times. organic-chemistry.org

The Pictet-Spengler reaction provides a pathway to tetrahydroisoquinolines, which also require subsequent oxidation to form the aromatic isoquinoline core. quimicaorganica.orgmdpi.com This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. quimicaorganica.org To introduce a bromine atom, a brominated β-phenylethylamine would be the key starting material. The cyclization is an electrophilic aromatic substitution, and the position of ring closure is directed by the activating groups on the aromatic ring. quimicaorganica.org Similar to the Bischler-Napieralski reaction, microwave assistance can enhance the efficiency of the Pictet-Spengler reaction. organic-chemistry.org

| Reaction | Starting Material | Key Reagents | Intermediate | Final Product (after oxidation) |

| Bischler-Napieralski | β-(Bromophenyl)ethylamide | POCl₃, P₂O₅ wikipedia.orgorganic-chemistry.org | 3,4-Dihydroisoquinoline wikipedia.org | Brominated Isoquinoline |

| Pictet-Spengler | β-(Bromophenyl)ethylamine | Aldehyde/Ketone, Acid quimicaorganica.org | Tetrahydroisoquinoline mdpi.com | Brominated Isoquinoline |

Reissert Reaction and its Adaptations for Aryl(isoquinolin-1-yl)carbinols and Related Structures

The Reissert reaction offers a versatile method for the functionalization of isoquinolines, particularly at the C-1 position. wikipedia.orgchemeurope.com The classic Reissert reaction involves the treatment of isoquinoline with an acyl chloride and potassium cyanide to form a 2-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. wikipedia.org These intermediates are valuable for introducing various substituents.

For the synthesis of structures related to 4-aroylisoquinolines, a modified Reissert approach can be employed. The Reissert anion, generated by treating the Reissert compound with a base, can react with aldehydes to form carbinols. researchgate.net Specifically, the anion of a Reissert compound can react with an aromatic aldehyde, and subsequent hydrolysis can yield an aryl(isoquinolin-1-yl)carbinol. researchgate.net While this method traditionally functionalizes the C-1 position, it highlights a strategy for creating a carbon-carbon bond between the isoquinoline ring and an aryl moiety, which is a key structural feature of the target molecule. The synthesis of aryl(isoquinolin-1-yl)carbinols has been achieved by reacting C-1 magnesiated isoquinolines with benzaldehydes. rsc.org

Multicomponent Reaction (MCR) Approaches for Fused Isoquinoline Systems

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step. acs.orgrsc.org Several MCRs can be utilized to build fused isoquinoline systems. For instance, a one-pot, three-component cascade reaction of aryl ketones, hydroxylamine, and alkynes, catalyzed by rhodium(III), can rapidly assemble multisubstituted isoquinolines. organic-chemistry.org

Another example involves the Ugi-azide reaction in a one-pot MCR of 2-(2-bromoethyl)benzaldehyde, an isocyanide, an amine, and an azide (B81097) to produce tetrazolyl-tetrahydroisoquinoline derivatives. rsc.org While these examples lead to fused or highly substituted systems, they demonstrate the potential of MCRs to create diverse isoquinoline scaffolds which could be further modified. beilstein-journals.orgacs.orgjst.go.jpscispace.com The strategic selection of starting materials in an MCR could potentially lead to the direct incorporation of a brominated benzoyl precursor or a group that can be readily converted to it.

Introduction of the 2-Bromobenzoyl Moiety

Once the isoquinoline core is established, the next critical step is the introduction of the 2-bromobenzoyl group at the C-4 position.

Acylation Reactions with Brominated Benzoyl Precursors

Friedel-Crafts acylation is a direct method for introducing an acyl group onto an aromatic ring. The acylation of isoquinoline with a brominated benzoyl chloride, such as 2-bromobenzoyl chloride, in the presence of a Lewis acid catalyst (e.g., AlCl₃), can potentially yield 4-(2-bromobenzoyl)isoquinoline. The regioselectivity of this reaction often favors the C-4 position on the isoquinoline ring due to the electronic effects of the nitrogen atom. This method, however, can sometimes be challenging for nitrogen-containing heterocycles due to catalyst complexation with the nitrogen lone pair. thieme-connect.de

An alternative approach involves the use of isoquinolin-4-one intermediates. These can be prepared through methods like the Gould-Jacobs or Conrad-Limpach reactions, adapted for isoquinoline systems. Subsequent acylation at the 4-position or conversion to a 4-halo-isoquinoline allows for nucleophilic substitution with a 2-bromobenzoyl nucleophile.

| Method | Isoquinoline Substrate | Acylating Agent | Catalyst/Conditions | Key Feature |

| Friedel-Crafts Acylation | Isoquinoline | 2-Bromobenzoyl chloride | Lewis Acid (e.g., AlCl₃) | Direct C-4 acylation |

| From Isoquinolin-4-one | Isoquinolin-4-one | - | Conversion to 4-halo derivative, then nucleophilic substitution | Modular approach |

Metalation-Quenching Strategies (e.g., C-1 metalation of isoquinolines with bromobenzaldehydes followed by oxidation to ketone)

Directed metalation provides a powerful tool for regioselective functionalization. While direct C-4 metalation of isoquinoline can be challenging, strategies involving metalation at other positions followed by rearrangement or subsequent reactions can be envisioned. A more established route involves the C-1 metalation of isoquinolines.

The use of the Knochel-Hauser base (TMPMgCl·LiCl) allows for the efficient metalation of isoquinolines at the C-1 position. beilstein-journals.orgd-nb.info This C-1 magnesiated intermediate can then be reacted with an electrophile. For the synthesis of the target molecule, this would involve quenching the metalated isoquinoline with 2-bromobenzaldehyde (B122850). This reaction would yield (2-bromophenyl)(isoquinolin-1-yl)methanol. rsc.org

The final step in this sequence is the oxidation of the secondary alcohol (carbinol) to the corresponding ketone. Various oxidizing agents can be employed for this transformation. This metalation-quenching-oxidation sequence provides a controlled method for constructing the desired aryl ketone linkage at a specific position on the isoquinoline ring. Although this example illustrates C-1 functionalization, similar principles could potentially be adapted for C-4 substitution through the use of appropriately substituted isoquinoline precursors or different directing groups.

A study by Melzer and Bracher demonstrated the successful reaction of C-1 magnesiated 6,7-dimethoxyisoquinoline (B95607) with 2-bromobenzaldehyde to furnish the corresponding carbinol in 69% yield. rsc.org

Palladium-Catalyzed Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon (C-C) bonds, and they have been effectively employed in the synthesis of 4-aroylisoquinolines. A notable method involves the palladium-catalyzed carbonylative cyclization of N-tert-butyl-2-(1-alkynyl)benzaldimines with aryl halides in the presence of carbon monoxide (CO). capes.gov.bracs.org This approach provides a direct route to 3-substituted 4-aroylisoquinolines, accommodating a range of aryl, alkyl, or vinylic groups at the C-3 position and an aroyl group at the C-4 position. acs.org The reaction is thought to proceed through the cyclization of the alkyne, initiated by an acylpalladium complex. acs.org

The versatility of palladium catalysis is further demonstrated in the synthesis of various isoquinoline and quinolone structures. nih.gov These reactions often exhibit high tolerance to a wide array of functional groups and can be performed under mild conditions. nih.gov For instance, palladium-catalyzed reactions have been utilized in the synthesis of 4-arylquinolin-2(1H)-ones and 3,4-disubstituted quinolin-2(1H)-ones. nih.gov Cascade reactions, where multiple bond-forming events occur in a single step, are also a hallmark of palladium catalysis, enabling the rapid assembly of complex heterocyclic frameworks. nih.govmdpi.compreprints.org

In a specific example of a cascade reaction, trisubstituted allenamides react with arylboronic acids in the presence of a palladium catalyst to form 1,2-dihydroisoquinolines. mdpi.compreprints.org This process involves an initial oxidative addition and allene (B1206475) insertion to generate a π-allylpalladium intermediate, which then undergoes further reactions to yield the final product. preprints.org

Table 1: Examples of Palladium-Catalyzed Reactions for Isoquinoline Synthesis

| Starting Materials | Catalyst/Reagents | Product | Yield | Reference |

| N-tert-butyl-2-(1-alkynyl)benzaldimines, Aryl Halides, CO | Palladium Catalyst | 3-Substituted 4-Aroylisoquinolines | Good | capes.gov.bracs.org |

| Trisubstituted Allenamides, Arylboronic Acids | Pd(OAc)₂, P(o-tolyl)₃, NaOH | 1,2-Dihydroisoquinolines | Moderate to Good | mdpi.compreprints.org |

| 2-Alkynyl Benzyl Azides | PdBr₂/CuBr₂/LiBr | 4-Bromoisoquinolines | - | researchgate.net |

Note: Yields are reported as described in the source material and may vary based on specific substrates and reaction conditions.

Regioselective Synthesis and Isomer Control

Regioselectivity is a critical aspect of isoquinoline synthesis, ensuring the desired placement of substituents on the heterocyclic ring. In the context of 4-aroylisoquinolines, controlling the position of the aroyl group is paramount. The palladium-catalyzed carbonylative cyclization of o-(1-alkynyl)benzaldimines provides a regioselective route to 4-aroylisoquinolines. acs.orgresearchgate.net This method selectively introduces the aroyl group at the C-4 position.

Furthermore, palladium-catalyzed reactions have been developed for the regioselective synthesis of other substituted isoquinolines. For example, a one-step synthesis of 4-fluoroalkylated isoquinolines using fluorine-containing alkynes proceeded with high regioselectivity, with no formation of the 3-fluoroalkylated regioisomer observed. dokumen.pub Similarly, the synthesis of 1,4-disubstituted isoquinolines has been achieved with good yield and high regioselectivity. scispace.com

C-H activation has emerged as a powerful strategy for the regioselective functionalization of quinolines and isoquinolines. mdpi.com Rhodium(III)-catalyzed C-H bond activation and annulation have been used for the atroposelective synthesis of axially chiral 4-arylisoquinolones. mpg.de This method allows for the synthesis of specific atropisomers in good to excellent yields and enantioselectivity. mpg.de

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and their intermediates to reduce environmental impact and improve sustainability. mdpi.comnih.gov These approaches focus on the use of recyclable catalysts, biodegradable solvents, and energy-efficient reaction conditions. mdpi.comniscpr.res.in

In the synthesis of isoquinoline derivatives, several green methods have been reported. One such approach utilizes a Ru(II)/PEG-400 system as a homogeneous and recyclable catalyst for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.in This protocol employs a biodegradable solvent (PEG-400), allows for a simple extraction procedure, and the catalytic system can be reused. niscpr.res.in The reaction proceeds via C-H/N-N bond activation and offers high atom economy and good to high yields of the desired products. niscpr.res.in

Other green techniques applicable to heterocyclic synthesis include microwave-assisted synthesis and the use of solvent-free or environmentally benign solvent systems. mdpi.combenthamscience.com Microwave irradiation can significantly reduce reaction times from hours or days to minutes. mdpi.com Solvent-free methods, such as mechanochemical grinding, minimize waste and environmental impact. mdpi.com While specific green chemistry protocols for the direct synthesis of this compound are not extensively detailed in the provided results, the principles and methods applied to the synthesis of related isoquinoline and quinoline (B57606) structures are highly relevant. nih.govniscpr.res.in These strategies offer a pathway to develop more sustainable synthetic routes for the target compound.

Chemical Reactivity and Transformation Pathways of 4 2 Bromobenzoyl Isoquinoline

Reductive Photocyclization to Dibenzo[de,g]quinolin-7-ones (Oxoaporphines)

A key transformation of 4-(2-bromobenzoyl)isoquinolines is their conversion into dibenzo[de,g]quinolin-7-ones, commonly known as oxoaporphine alkaloids, through reductive photocyclization. acs.orgacs.org This photochemical process provides a direct and convenient method for constructing the tetracyclic skeleton of these alkaloids. acs.orgacs.org The reaction is typically carried out by irradiating a solution of the 4-(2-bromobenzoyl)isoquinoline derivative in the presence of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄). acs.org

The mechanism of the reductive photocyclization is a multi-step process. acs.orgrsc.org It is proposed that the reaction begins with the in situ reduction of the ketone in the this compound to the corresponding carbinol. rsc.orguni-muenchen.dersc.org This carbinol intermediate is more susceptible to photocyclization. rsc.orguni-muenchen.dersc.org Subsequent irradiation of the carbinol leads to homolytic cleavage of the carbon-bromine bond, generating an aryl radical. This radical then undergoes an intramolecular cyclization to form the dibenzo[de,g]quinoline ring system. acs.org The final step involves the oxidation of the resulting intermediate back to the ketone, yielding the oxoaporphine product, which often occurs during the workup process. rsc.orguni-muenchen.dersc.org

The efficiency and yield of the reductive photocyclization are significantly influenced by the nature and position of substituents on both the isoquinoline (B145761) and benzoyl rings. acs.orgacs.org

Substituents on the Benzoyl Ring: The presence of electron-donating groups, such as dimethoxy or methylenedioxy groups at the 4,5-positions of the benzoyl ring, has been observed to slightly increase the yields of the corresponding dibenzo[de,g]quinolin-7-ones. acs.org

Substituents on the Isoquinoline Ring: The position of substituents on the isoquinoline ring plays a crucial role in the reaction's outcome. For instance, methoxy (B1213986) groups at the 5- and 7-positions of the isoquinoline ring have been shown to increase the reactivity and yield of the photocyclization. acs.org Specifically, 7-methoxy substituted 4-(2-bromobenzoyl)isoquinolines have demonstrated significantly higher yields of the corresponding oxoaporphines. acs.org

The following table summarizes the effect of substituents on the yield of dibenzo[de,g]quinolin-7-ones from the reductive photocyclization of various 4-(2-bromobenzoyl)isoquinolines. acs.org

| Substituent on Isoquinoline Ring | Substituent on Benzoyl Ring | Yield (%) |

| None | None | 55 |

| None | 4,5-dimethoxy | 63 |

| None | 4,5-methylenedioxy | 81 |

| 5-methoxy | None | 63 |

| 5-methoxy | 4,5-dimethoxy | 95 |

| 5-methoxy | 4,5-methylenedioxy | 81 |

| 7-methoxy | None | 63 |

| 7-methoxy | 4,5-dimethoxy | 95 |

| 7-methoxy | 4,5-methylenedioxy | 81 |

| 7-methoxy | 3,4,5-trimethoxy | 80 |

Nucleophilic Substitution Reactions Involving the Bromine Atom

The bromine atom on the benzoyl ring of this compound is a reactive site for nucleophilic substitution reactions. evitachem.com This allows for the introduction of a wide variety of functional groups at this position, further expanding the synthetic utility of this compound. The electrophilic nature of the carbon atom attached to the bromine is enhanced by the electron-withdrawing effect of the adjacent carbonyl group.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The bromine atom in this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. nih.govbeilstein-journals.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.govlibretexts.org This method allows for the introduction of various aryl and heteroaryl groups at the 2-position of the benzoyl ring. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govlibretexts.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. nih.govcommonorganicchemistry.comuniurb.it This reaction provides a route to stilbene-like structures by forming a new carbon-carbon double bond. The efficiency and stereoselectivity of the Heck reaction can be influenced by the choice of catalyst, ligands, and reaction conditions. organic-chemistry.org

Functionalization of the Isoquinoline and Benzoyl Rings

Beyond the reactions involving the bromine atom, both the isoquinoline and benzoyl rings of this compound can be further functionalized.

Isoquinoline Ring: The isoquinoline nucleus is susceptible to both electrophilic and nucleophilic attack. imperial.ac.ukquimicaorganica.orgslideshare.net Electrophilic substitution reactions, such as nitration, typically occur on the benzene (B151609) ring portion of the isoquinoline. shahucollegelatur.org.in Nucleophilic substitution is favored at positions 1 and 3 of the pyridine (B92270) ring. imperial.ac.ukquimicaorganica.org Deprotonation with strong bases can also be used to introduce substituents at specific positions. imperial.ac.uk

Benzoyl Ring: The benzoyl ring can undergo electrophilic aromatic substitution reactions. The directing effects of the bromo and carbonyl substituents will influence the position of the incoming electrophile.

Oxidation and Reduction Reactions

The this compound molecule contains functional groups that can undergo both oxidation and reduction.

Oxidation: The isoquinoline nitrogen can be oxidized to an N-oxide. The tetrahydroisoquinoline core, if present in a related derivative, can be oxidized to the corresponding isoquinoline. acs.org

Reduction: The ketone functional group can be reduced to a secondary alcohol using various reducing agents. uni-muenchen.dersc.org As mentioned earlier, this reduction is a key initial step in the reductive photocyclization pathway. rsc.org The bromine atom can also be removed via reduction.

Advanced Spectroscopic and Structural Characterization of 4 2 Bromobenzoyl Isoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4-(2-Bromobenzoyl)isoquinoline are predicted to exhibit characteristic signals corresponding to the isoquinoline (B145761) and 2-bromobenzoyl moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a series of signals in the aromatic region (typically δ 7.0-9.5 ppm). The protons of the isoquinoline ring will display a specific splitting pattern influenced by their coupling with adjacent protons. Similarly, the protons of the 2-bromobenzoyl group will appear as a distinct set of multiplets. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the carbonyl group and the bromine atom, as well as the anisotropic effects of the aromatic rings.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the benzoyl group is expected to resonate at a significantly downfield chemical shift (around δ 190-200 ppm). The carbon atoms of the isoquinoline and bromophenyl rings will appear in the aromatic region (δ 120-150 ppm). The carbon atom attached to the bromine ("ipso-carbon") may show an upfield shift due to the "heavy atom effect" of bromine. The precise chemical shifts will be influenced by the electronic effects of the substituents on each ring.

Predicted ¹H and ¹³C NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoquinoline Ring | ||

| H-1 | ~9.3 | ~152 |

| H-3 | ~8.6 | ~144 |

| H-5 | ~8.2 | ~128 |

| H-6 | ~7.8 | ~129 |

| H-7 | ~7.7 | ~127 |

| H-8 | ~8.0 | ~130 |

| C-1 | - | ~152 |

| C-3 | - | ~144 |

| C-4 | - | ~137 |

| C-4a | - | ~128 |

| C-5 | - | ~128 |

| C-6 | - | ~129 |

| C-7 | - | ~127 |

| C-8 | - | ~130 |

| C-8a | - | ~135 |

| 2-Bromobenzoyl Group | ||

| H-3' | ~7.5 | ~131 |

| H-4' | ~7.4 | ~127 |

| H-5' | ~7.7 | ~133 |

| H-6' | ~7.8 | ~130 |

| C-1' | - | ~139 |

| C-2' | - | ~121 |

| C-3' | - | ~131 |

| C-4' | - | ~127 |

| C-5' | - | ~133 |

| C-6' | - | ~130 |

| C=O | - | ~195 |

Note: These are predicted values and may differ from experimental results.

To definitively assign the ¹H and ¹³C NMR signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the isoquinoline and bromobenzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting the isoquinoline and 2-bromobenzoyl fragments by showing correlations between protons on one ring system and carbons on the other, for instance, between the protons on the isoquinoline ring and the carbonyl carbon.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a "fingerprint" based on its functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands. A strong band in the region of 1650-1680 cm⁻¹ would be indicative of the C=O (carbonyl) stretching vibration of the benzoyl ketone. The C=C and C=N stretching vibrations of the isoquinoline aromatic system would appear in the 1450-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings are expected above 3000 cm⁻¹. The C-Br stretching vibration will likely be observed in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy, which relies on the inelastic scattering of light, provides complementary information to FTIR. nih.gov Aromatic ring stretching vibrations are typically strong in Raman spectra. Therefore, the C=C stretching modes of both the isoquinoline and bromophenyl rings are expected to produce prominent signals. The carbonyl stretch may also be visible.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| C=O Stretch (Ketone) | 1670 (strong) | 1670 (moderate) |

| Aromatic C=C/C=N Stretch | 1600-1450 (multiple bands) | 1600-1450 (strong bands) |

| C-H in-plane bend | 1300-1000 | 1300-1000 |

| C-Br Stretch | 700-500 | 700-500 |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₆H₁₀BrNO), the exact mass can be calculated, and a high-resolution mass spectrometer (HRMS) would be used to confirm the elemental composition. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. researchgate.net Cleavage of the bond between the isoquinoline ring and the carbonyl group could lead to the formation of an isoquinolyl cation and a 2-bromobenzoyl radical, or vice versa. Further fragmentation of these initial ions would provide additional structural information. For instance, the 2-bromobenzoyl cation could lose CO to form a bromophenyl cation.

X-ray Crystallography for Solid-State Structure and Conformation Analysis

While the crystal structure of this compound itself has not been reported in the searched literature, the structure of a closely related derivative, 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline, provides valuable insights. nih.govresearchgate.net In this related structure, the mean planes of the tricycle and the bromophenyl fragments form a significant dihedral angle, indicating a non-planar conformation in the solid state. nih.govresearchgate.net It is highly probable that this compound would also adopt a non-planar conformation due to steric hindrance between the isoquinoline ring and the 2-bromobenzoyl group.

The crystal system and space group describe the symmetry of the crystal lattice. For the related compound, 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline, the crystal system was determined to be triclinic with the space group P-1. nih.govresearchgate.net While the crystal system and space group of this compound could be different, this information suggests that the molecule may crystallize in a low-symmetry space group due to its non-planar nature and lack of high-symmetry elements. The determination of the precise crystal system and space group for this compound would require experimental X-ray diffraction analysis of a suitable single crystal.

Crystallographic Data for the Analogous 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline: nih.govresearchgate.net

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6152 (6) |

| b (Å) | 7.8130 (6) |

| c (Å) | 12.0454 (9) |

| α (°) | 98.339 (2) |

| β (°) | 94.982 (1) |

| γ (°) | 100.264 (2) |

| V (ų) | 693.06 (9) |

| Z | 2 |

This data is for a related compound and serves as a predictive model.

Intermolecular Interactions and Packing Efficiency (e.g., C-H...π, hydrogen bonding)

The supramolecular assembly and crystal packing of benzoylated isoquinoline derivatives are governed by a network of weak non-covalent interactions, including hydrogen bonds and π-π stacking, which collectively determine the packing efficiency.

In the crystal structure of a closely related compound, 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline, the arrangement of molecules is significantly influenced by C—H···O hydrogen bonds and π-π stacking interactions. nih.gov The mean planes of the tricyclic isoquinoline system and the bromophenyl group are twisted, forming a dihedral angle of 75.5 (1)°. nih.gov This conformation facilitates the formation of stacks parallel to the crystallographic a-axis, driven by π–π interactions between the isoquinoline ring systems of adjacent molecules. nih.gov These stacking interactions are characterized by centroid–centroid distances of 3.556 (2) Å and 3.898 (8) Å. nih.gov

In other isoquinoline derivatives, molecules are often linked by a combination of weak C—H∙∙∙O and C—H∙∙∙π intermolecular interactions, resulting in a three-dimensional network. eurjchem.comsemanticscholar.orgresearchgate.net For instance, in some styrylquinoline derivatives, molecules assemble into cyclic centrosymmetric dimers through C—H···π hydrogen bonds, which are then linked into chains via π–π stacking. nih.govnih.gov These observations underscore the importance of subtle, weak interactions in defining the solid-state architecture of isoquinoline-based compounds.

Table 1: Intermolecular Interaction Data for 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline nih.gov

| Interaction Type | Geometric Parameter | Value |

|---|---|---|

| π–π Stacking | Centroid–Centroid Distance 1 | 3.556 (2) Å |

| π–π Stacking | Centroid–Centroid Distance 2 | 3.898 (8) Å |

| Dihedral Angle | Isoquinoline & Bromophenyl Planes | 75.5 (1)° |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties of isoquinoline derivatives, as determined by UV-Vis spectroscopy, are sensitive to their molecular structure and the surrounding solvent environment. The spectra are characterized by electronic transitions between molecular orbitals, primarily the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For indenoisoquinolines, which share structural similarities with benzoylated isoquinolines, the UV-Vis spectra show a distinct dependence on solvent polarity. nih.gov The keto-oxygens within the molecular scaffold act as principal chromophores and are key to this behavior. nih.gov In aprotic solvents of varying polarity, such as carbon tetrachloride (CCl₄) and dimethyl sulfoxide (B87167) (DMSO), the relative intensities of absorption bands around 270 nm and 290 nm change, indicating sensitivity to the solvent environment. nih.gov For the parental indenoisoquinoline compound NSC314622, the absorption spectrum in DMSO shows prominent peaks at approximately 240, 270, 290, and 370 nm. nih.gov

Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) provide further insight into the electronic transitions of isoquinoline-based chromophores. nih.gov The calculated HOMO-LUMO energy gap is a critical parameter, with smaller gaps generally corresponding to longer wavelength (lower energy) absorptions. For a reference isoquinoline derivative, the calculated HOMO-LUMO gap was 3.824 eV. nih.gov The introduction of various electron-withdrawing or donating groups can modulate this energy gap. For example, the presence of a strong electron-withdrawing nitro (-NO₂) group can lower the energy gap significantly, leading to a bathochromic (red) shift in the maximum absorption wavelength (λmax). nih.gov

Table 2: Representative UV-Vis Absorption Data for Related Isoquinoline Derivatives

| Compound Class | Solvent | Absorption Maxima (λmax) | Reference |

|---|---|---|---|

| Indenoisoquinoline (NSC314622) | DMSO | ~240, 270, 290, 370 nm | nih.gov |

Computational Chemistry and Molecular Modeling of 4 2 Bromobenzoyl Isoquinoline

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as energies, electron densities, and orbital distributions. For 4-(2-Bromobenzoyl)isoquinoline, DFT studies can reveal fundamental aspects of its reactivity and spectroscopic behavior. nih.govnih.gov

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.govscirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net

In a hypothetical DFT analysis of this compound, the HOMO is expected to be distributed over the electron-rich isoquinoline (B145761) ring system, while the LUMO would likely be localized on the electron-withdrawing benzoyl moiety. A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule's potential to participate in chemical reactions. nih.gov Global reactivity descriptors, which provide further insight into the molecule's behavior, can be calculated from the HOMO and LUMO energies. nih.govresearchgate.net

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: The following values are illustrative for a typical isoquinoline derivative and are not from a specific study on this compound.)

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.52 |

| LUMO Energy | ELUMO | - | -2.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.37 |

| Ionization Potential | I | -EHOMO | 6.52 |

| Electron Affinity | A | -ELUMO | 2.15 |

| Electronegativity | χ | (I + A) / 2 | 4.335 |

| Chemical Hardness | η | (I - A) / 2 | 2.185 |

| Chemical Softness | S | 1 / (2η) | 0.229 |

| Electrophilicity Index | ω | χ² / (2η) | 4.29 |

DFT calculations are a reliable method for predicting vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net By simulating the vibrational modes of this compound, a theoretical spectrum can be generated. Comparing this computed spectrum with experimental data allows for precise assignment of vibrational bands to specific functional groups and bond movements within the molecule, such as the C=O stretching of the benzoyl group and the C=N vibrations of the isoquinoline ring. researchgate.netnih.gov

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which are observed in UV-Visible spectroscopy. nih.gov These calculations can determine the absorption wavelengths (λmax) and oscillator strengths, providing insight into the π-to-π* transitions that characterize the molecule's chromophores. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations provide a detailed view of a molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent or a biological receptor. physchemres.org

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govresearchgate.net These studies are fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. nih.gov

In a docking study involving this compound, the molecule would be placed into the active site of a target protein. The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. ekb.eg

The results would predict the most likely binding pose, identifying key amino acid residues in the receptor that interact with the ligand. nih.gov For instance, the nitrogen atom of the isoquinoline ring could act as a hydrogen bond acceptor, while the aromatic rings could form π-π stacking or hydrophobic interactions with corresponding residues in the binding pocket. The bromine atom on the benzoyl ring could also participate in halogen bonding, a specific type of non-covalent interaction. nih.gov Visualizing these interactions helps in understanding the structural basis of molecular recognition. nih.govresearchgate.net

Docking programs provide a scoring function to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative score typically indicates a stronger predicted binding affinity. ekb.egnih.gov

Beyond simple affinity, metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are used to assess the quality of a ligand. These indices normalize binding affinity with respect to molecular size or lipophilicity, helping to identify compounds that achieve high potency with optimal physicochemical properties. nih.govbiorxiv.org

Table 2: Ligand Efficiency and Affinity Metrics (Note: The formulas and descriptions are standard in medicinal chemistry.)

| Metric | Abbreviation | Formula | Description |

|---|---|---|---|

| Binding Affinity | ΔG | -RT ln(Kd) | The free energy of binding between the ligand and receptor. Docking scores are often used as a proxy. |

| Ligand Efficiency | LE | -ΔG / N | Binding energy per non-hydrogen atom (N). It assesses the potency derived from each atom. |

| Lipophilic Ligand Efficiency | LLE | pIC50 - logP | Relates potency (pIC50) to lipophilicity (logP), aiming to maximize potency while minimizing lipophilicity. |

These calculations would allow for the comparison of this compound with other potential inhibitors, guiding further optimization to improve both potency and drug-like properties. nih.gov

Energy Framework Analysis of Crystal Structures

While a specific energy framework analysis for the crystal structure of this compound is not extensively detailed in publicly available literature, the principles of this analysis can be understood through studies of closely related isoquinoline derivatives. Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method helps in understanding the stability of the crystal packing and the dominant forces at play, such as electrostatic, dispersion, and hydrogen bonding interactions.

For instance, the analysis of a related compound, 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline, reveals significant π–π stacking interactions between the isoquinoline ring systems, with centroid-centroid distances of 3.556 (2) Å and 3.898 (8) Å, which contribute to the formation of molecular stacks. nih.govresearchgate.net Additionally, weak intermolecular C—H⋯O hydrogen bonds further stabilize the crystal packing. nih.govresearchgate.net

Table 1: Crystallographic Data for a Related Isoquinoline Derivative

| Parameter | Value |

| Compound | 1-(2-Bromobenzoyl)-6,7-(methylenedioxy)isoquinoline |

| Chemical Formula | C₁₇H₁₀BrNO₃ |

| Molecular Weight | 356.17 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.6152 (6) |

| b (Å) | 7.8130 (6) |

| c (Å) | 12.0454 (9) |

| α (°) | 98.339 (2) |

| β (°) | 94.982 (1) |

| γ (°) | 100.264 (2) |

| Volume (ų) | 693.06 (9) |

This data is for a structurally similar compound and is presented for illustrative purposes. nih.govresearchgate.net

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Properties

Pharmacokinetic Properties (ADME):

Absorption: Predictions would assess oral bioavailability, intestinal absorption, and permeability across the Caco-2 cell line model. Lipinski's rule of five is a commonly used guideline to evaluate the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

Distribution: Parameters such as plasma protein binding, blood-brain barrier (BBB) penetration, and volume of distribution would be estimated. These factors are crucial for determining how a drug is distributed throughout the body and whether it can reach its intended target.

Metabolism: In silico tools can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes. Identifying potential metabolic instability or drug-drug interactions is a key aspect of this analysis.

Excretion: The likely routes of elimination from the body, such as renal or biliary excretion, can be predicted based on the physicochemical properties of the molecule.

Pharmacodynamic Properties:

Computational docking and screening can be employed to predict the binding affinity of this compound to various biological targets. This helps in identifying potential mechanisms of action and off-target effects.

Table 2: Commonly Predicted In Silico ADMET Parameters

| Parameter | Description | Importance |

| Molecular Weight | The mass of one mole of the substance. | Influences absorption and distribution. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, affecting absorption and permeability. |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. | Affects solubility and membrane permeability. |

| Hydrogen Bond Acceptors | The number of electronegative atoms. | Affects solubility and membrane permeability. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms. | Influences cell permeability and oral bioavailability. |

| Blood-Brain Barrier (BBB) Permeability | The ability of a compound to cross the blood-brain barrier. | Crucial for drugs targeting the central nervous system. |

| CYP450 Inhibition | The potential to inhibit cytochrome P450 enzymes. | Indicates potential for drug-drug interactions. |

| Human Intestinal Absorption (HIA) | The percentage of the drug absorbed from the gut. | A key factor for orally administered drugs. |

The integration of these computational approaches provides a powerful framework for the preclinical evaluation of compounds like this compound, enabling a more rational and efficient drug discovery process. nih.gov

Biological Activity and Medicinal Chemistry Potential of the 4 2 Bromobenzoyl Isoquinoline Scaffold

General Overview of Isoquinoline (B145761) Scaffold's Biological Significance

The isoquinoline framework, a heterocyclic aromatic organic compound, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govmdpi.com This designation stems from its recurring presence in a multitude of natural products, particularly alkaloids, and its ability to serve as a versatile template for the design of synthetic molecules with a wide array of pharmacological activities. nih.govmdpi.com The structural rigidity and unique electronic properties of the isoquinoline nucleus allow it to interact with diverse biological targets, making it a cornerstone in drug discovery and development.

The biological significance of the isoquinoline scaffold is vast, with derivatives exhibiting activities that span numerous therapeutic areas. These include, but are not limited to, anticancer, antimicrobial, antifungal, anti-inflammatory, antioxidant, and enzyme inhibitory actions. nih.gov Many isoquinoline-containing natural products, such as berberine (B55584) and papaverine, have been used in traditional medicine and have undergone extensive scientific investigation. mdpi.com The success of these natural compounds has spurred significant interest among synthetic and medicinal chemists to create novel isoquinoline derivatives, aiming to enhance efficacy, selectivity, and pharmacokinetic profiles. nih.govnih.gov Consequently, the isoquinoline skeleton is considered an invaluable starting point for developing new therapeutic agents against various diseases, most notably cancer. nih.govajgreenchem.com

Structure-Activity Relationship (SAR) Studies of Bromobenzoyl-Isoquinoline Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.gov For bromobenzoyl-isoquinoline derivatives, SAR analysis focuses on understanding how modifications to the isoquinoline core, the position and nature of the bromine substituent, and the benzoyl moiety collectively impact target binding and pharmacological effect. While specific SAR studies on 4-(2-Bromobenzoyl)isoquinoline are not extensively detailed in the public domain, principles can be derived from related structures.

The inclusion of halogen atoms, particularly bromine, is a common strategy in drug design to modulate a molecule's physicochemical properties and biological activity. The position of the bromine atom on the aromatic rings of a scaffold like isoquinoline is critical and can dramatically alter its potency and selectivity.

Studies on related heterocyclic systems, such as quinolines, have demonstrated the profound impact of bromine substitution. For instance, the introduction of bromine atoms at the C-5 and C-7 positions of a quinoline (B57606) ring was shown to significantly enhance antiproliferative activity against various cancer cell lines. nih.gov In contrast, substitutions at other positions, such as C-3, C-6, and C-8, sometimes result in diminished or no inhibitory activity. nih.gov This highlights that the specific location of the bromine atom dictates its influence on the molecule's interaction with its biological target. The electron-withdrawing nature and lipophilicity of bromine can affect hydrogen bonding capabilities, molecular conformation, and metabolic stability, all of which are key determinants of biological function. In some phenylaminoisoquinolinequinones, the insertion of a bromine atom was found to decrease antiproliferative activity compared to their precursors, indicating that the effect is highly context-dependent. pensoft.net

Table 1: Effect of Bromine and Nitro Substituents on Quinoline Antiproliferative Activity (IC₅₀ in µM)

| Compound Name | Substituents | C6 (Glioblastoma) | HT29 (Colon) | HeLa (Cervical) |

|---|---|---|---|---|

| 6,8-dibromoquinoline | 6-Br, 8-Br | No Inhibition | No Inhibition | No Inhibition |

| 6,8-dibromo-5-nitroquinoline | 6-Br, 8-Br, 5-NO₂ | 50.0 | 26.2 | 24.1 |

This table, adapted from research on quinoline derivatives, illustrates how the addition of substituents impacts anticancer potency. Data sourced from nih.gov.

The carbonyl oxygen of the benzoyl group is a hydrogen bond acceptor, capable of forming strong, directional interactions with hydrogen bond donors (like -NH or -OH groups) in a protein's active site. mdpi.com This interaction can be critical for anchoring the ligand in the correct orientation for optimal binding. Furthermore, the phenyl ring of the benzoyl group can engage in various non-covalent interactions, including:

Hydrophobic interactions: The nonpolar phenyl ring can fit into hydrophobic pockets within the target protein. mdpi.com

π-π stacking: The aromatic ring can stack with other aromatic residues, such as phenylalanine, tyrosine, or tryptophan, in the binding site.

Cation-π interactions: The electron-rich π-system of the phenyl ring can interact favorably with positively charged residues like lysine (B10760008) or arginine.

Pharmacological Activities and Potential Therapeutic Applications

The isoquinoline scaffold is a well-established pharmacophore in the development of anticancer agents. nih.govajgreenchem.com Derivatives of isoquinoline have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including those of the breast, lung, colon, and stomach. nih.govpensoft.net The anticancer effects of these compounds are often mediated through various mechanisms, such as the inhibition of key enzymes like kinases, interaction with nucleic acids, and disruption of cellular division. nih.gov

The antiproliferative potency of isoquinoline derivatives can be finely tuned through chemical modification. For example, in a series of phenylaminoisoquinolinequinones, the position of the phenylamino (B1219803) group on the quinone nucleus led to remarkable differences in activity. pensoft.net Specifically, compounds with the substituent at the C-6 position generally showed greater potency than their C-7 substituted counterparts, underscoring the importance of precise structural arrangements for biological activity. pensoft.net

Table 2: Antiproliferative Activity (IC₅₀ in µM) of Phenylaminoisoquinolinequinone Derivatives

| Compound | Substituent Position | AGS (Gastric) | SK-MES-1 (Lung) | J82 (Bladder) |

|---|---|---|---|---|

| Compound 3b | C-6 | 0.99 | 0.31 | 0.91 |

| Compound 4b | C-6 | 0.17 | 0.14 | 0.38 |

| Compound 7b | C-6 | 0.72 | 0.20 | 0.75 |

| Compound 5a | C-7 | 0.66 | 0.29 | 0.56 |

This table presents a selection of isoquinoline derivatives and their potent antiproliferative activities against human cancer cell lines. Data sourced from pensoft.net.

One of the most successful strategies in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape. Microtubules are composed of α- and β-tubulin protein dimers. Molecules that interfere with the polymerization of these dimers into microtubules or the depolymerization of existing microtubules can arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death).

While direct evidence for this compound as a tubulin polymerization inhibitor is not prominent in published literature, various heterocyclic scaffolds have been identified as potent inhibitors of this process. For instance, certain compounds are known to bind to the colchicine (B1669291) site on β-tubulin, preventing polymerization and leading to microtubule destabilization. Given that isoquinoline derivatives are known to exhibit potent antiproliferative and cell cycle arrest activities, investigating their potential to interact with the tubulin system is a logical and promising avenue for mechanistic studies. The unique three-dimensional structure conferred by the 4-benzoyl-isoquinoline arrangement could potentially allow it to fit into one of the known ligand-binding sites on tubulin, making this a plausible, albeit unconfirmed, mechanism of its anticancer action.

Anticancer and Antiproliferative Activities

Apoptosis Induction and Cell Cycle Arrest

Derivatives of the this compound scaffold have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells, highlighting their potential as anticancer agents. For instance, a stilbenoid analog, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), has shown potent growth inhibitory effects on human lung cancer cells (A549). nih.gov This compound was found to be significantly more effective than its trans-isomer and the natural phytoalexin, resveratrol. nih.gov

Mechanistic studies revealed that BCS induces cell cycle arrest at the G2/M phase, followed by an increase in the sub-G1 phase DNA content, which is indicative of apoptosis. nih.gov This process is accompanied by morphological changes characteristic of apoptosis, such as cell rounding and DNA fragmentation. nih.gov The pro-apoptotic activity of BCS is mediated through the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21. nih.gov Furthermore, BCS treatment leads to the release of cytochrome c into the cytosol and the downregulation of the checkpoint protein cyclin B1, which correlates with the observed G2/M arrest. nih.gov

Similarly, a novel sulfonamide derivative, S1, has been shown to induce apoptosis in acute leukemia cell lines, K562 and Jurkat. nih.gov In K562 cells, S1 treatment resulted in cell cycle arrest at the G2/M phase and activated both the extrinsic and intrinsic apoptotic pathways. nih.gov This was evidenced by increased Fas receptor (FasR) and apoptosis-inducing factor (AIF) expression, as well as a loss of mitochondrial potential. nih.gov In Jurkat cells, S1 induced cell cycle blockade at the G0/G1 phase and triggered the intrinsic apoptotic pathway, characterized by mitochondrial potential loss and reduced expression of the anti-apoptotic protein survivin. nih.gov Notably, S1 demonstrated selective cytotoxicity towards leukemia cell lines while being non-toxic to normal erythrocytes and mononuclear cells. nih.gov

Table 1: Effects of this compound Analogs on Cell Cycle and Apoptosis

| Compound | Cell Line | Effect | Key Molecular Targets |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | Human lung cancer (A549) | G2/M phase arrest, Apoptosis induction | p53, p21, Cytochrome c, Cyclin B1 |

| Sulfonamide S1 | Acute leukemia (K562) | G2/M phase arrest, Extrinsic & Intrinsic apoptosis | FasR, AIF, Caspase-3 |

| Sulfonamide S1 | Acute leukemia (Jurkat) | G0/G1 phase arrest, Intrinsic apoptosis | Survivin |

Antimicrobial Activities (Antibacterial, Antifungal)

The isoquinoline framework is a key component of many alkaloids with known antimicrobial properties. nih.gov Recent research has focused on synthesizing and evaluating novel isoquinoline derivatives for their efficacy against a range of pathogens. A new class of alkynyl isoquinolines has demonstrated potent bactericidal activity against numerous Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). mdpi.comnih.gov

Two representative compounds from this class, HSN584 and HSN739, have shown the ability to reduce the load of intracellular MRSA within macrophages, a feat that the frontline drug vancomycin (B549263) was unable to achieve. mdpi.comnih.gov These compounds exhibit rapid, bactericidal activity and a low propensity for developing resistance. mdpi.comnih.gov Preliminary mechanistic studies suggest that HSN584 disrupts the cell wall and nucleic acid biosynthesis in S. aureus. mdpi.comnih.gov Notably, HSN584 and HSN739 retained potent activity against fluoroquinolone-resistant S. aureus strains. mdpi.com

Furthermore, studies on bromochalcone derivatives have highlighted the potential of bromo-substituted compounds as antibacterial agents. Specifically, a 4-bromo-3′,4′-dimethoxychalcone derivative displayed bactericidal effects against Gram-negative bacteria, with a more pronounced effect on Escherichia coli compared to Salmonella typhimurium. ceon.rs This suggests that the position of the bromo substituent can influence the antibacterial spectrum and potency. ceon.rs

Table 2: Antimicrobial Activity of Isoquinoline and Related Derivatives

| Compound/Class | Target Organism(s) | Activity | Notable Findings |

| Alkynyl Isoquinolines (HSN584, HSN739) | Gram-positive bacteria (including MRSA, VRSA) | Bactericidal | Active against intracellular MRSA; Low resistance potential |

| 4-bromo-3′,4′-dimethoxychalcone | Gram-negative bacteria (E. coli, S. typhimurium) | Bactericidal | Stronger effect on E. coli |

| Isoquinoline Alkaloids | Various bacteria and fungi | Antimicrobial | Broad-spectrum potential |

Enzyme Inhibition (e.g., COX-2, α-glucosidase, urease, carbonic anhydrase)

The this compound scaffold and its analogs have been investigated as inhibitors of several key enzymes implicated in various diseases.

Cyclooxygenase-2 (COX-2): A novel isoquinoline derivative, CYY054c, has demonstrated anti-inflammatory properties by inhibiting the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition is part of a broader anti-inflammatory effect that includes the reduction of pro-inflammatory cytokines. nih.gov Noscapine, a benzyl-isoquinoline alkaloid, has also been shown to decrease COX-2 levels, contributing to its anti-inflammatory and protein denaturation-preventing effects. semanticscholar.org

α-Glucosidase: In the context of diabetes mellitus, the inhibition of α-glucosidase is a key therapeutic strategy. nih.gov A series of novel 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.gov Several of these derivatives emerged as potent inhibitors, with IC50 values significantly better than the standard drug, acarbose. nih.gov Molecular docking studies indicated that these compounds effectively bind to key residues in the active site of the enzyme, including Asp203, Asp327, and Asp542. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrase inhibitors are used in the treatment of various conditions, including glaucoma and certain types of cancer. frontiersin.org Studies on N-((4-sulfamoylphenyl)carbamothioyl) amides have shown that these compounds can effectively inhibit human carbonic anhydrase isoforms (hCA I, hCA II, and hCA VII). mdpi.com Many of these derivatives displayed superior inhibitory activity against hCA I and hCA VII compared to the standard drug acetazolamide. mdpi.com Furthermore, these compounds were also effective inhibitors of mycobacterial CAs, particularly MtCA2. mdpi.com Quinazolinone derivatives have also been identified as competitive inhibitors of both human and bovine carbonic anhydrase-II (CA-II). frontiersin.org

Table 3: Enzyme Inhibitory Activity of this compound Analogs and Related Compounds

| Enzyme | Compound Class/Derivative | Inhibition Data |

| COX-2 | Isoquinoline derivative CYY054c | Inhibition of expression |

| α-Glucosidase | 2-(3-(4-bromobenzoyl)...acetamides | Potent inhibition (IC50 values: 18.25 - 35.14 µM) |

| Carbonic Anhydrase | N-((4-sulfamoylphenyl)carbamothioyl) amides | Potent inhibition of hCA I, hCA II, hCA VII, and MtCA2 |

| Carbonic Anhydrase-II | Quinazolinone derivatives | Moderate to significant inhibition (IC50: 8.9–67.3 μM for bCA-II; 14.0–59.6 μM for hCA-II) |

Modulation of Dopamine (B1211576) Receptors (D1, D2, D3, D4)

Dopamine receptors are crucial targets for the treatment of various neurological and psychiatric disorders. The D2-like receptor family, which includes D2, D3, and D4 receptors, is of particular interest. nih.gov Research has shown that specific dopamine receptor agonists can modulate neuronal excitability and synaptic communication. For instance, activation of D1 and D4 receptors can increase input resistance in neurons of the thalamic reticular nucleus, while D2-like receptor activation can lower the maximum tonic spike rate. nih.gov Notably, both D2 and D4 receptors have been found to depress electrical synapses. nih.gov

The D4 receptor, in particular, has been a target for drug development. The structural homology between D2, D3, and D4 receptors has guided the design of new ligands. nih.gov A series of novel 3,4-dihydroquinolin-2(1H)-one derivatives have been synthesized and evaluated for their potential as dopamine D2 receptor modulators. mdpi.com One compound in this series demonstrated high affinity for the D2 receptor, low cytotoxicity, and a high probability of crossing the blood-brain barrier. mdpi.com The ability of dopamine receptors to form oligomers and multi-receptor networks with unique functional properties adds another layer of complexity and opportunity for therapeutic intervention. nih.gov

Anti-inflammatory and Analgesic Properties

The this compound scaffold is related to compounds that have shown significant anti-inflammatory and analgesic effects. Bromfenac (B1205295), a potent, long-acting peripheral analgesic, possesses anti-inflammatory and antipyretic properties. nih.gov Its mechanism of action involves the inhibition of prostaglandin (B15479496) synthesis. nih.gov In animal models, bromfenac was found to be more potent than zomepirac (B1201015) and suprofen (B1682721) in analgesic assays and more potent than indomethacin (B1671933) in suppressing both acute and chronic inflammation. nih.gov

A novel isoquinoline derivative, CYY054c, has demonstrated anti-inflammatory effects in a model of endotoxemia. nih.gov It inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the expression of inducible nitric oxide synthase (iNOS) and COX-2 in macrophages. nih.gov In vivo, CYY054c was shown to alleviate the inflammatory storm and improve cardiac function during endotoxemia. nih.gov

Noscapine hydrochloride, a benzyl-isoquinoline alkaloid, has also been reported to have potent anti-inflammatory activity. semanticscholar.org It can significantly decrease the levels of inflammatory mediators like IL-1β, TNF-α, IL-6, NF-κB, and COX-2. semanticscholar.org This contributes to its ability to prevent protein denaturation, a key process in inflammatory conditions like rheumatoid arthritis. semanticscholar.org

Table 4: Anti-inflammatory and Analgesic Activity of Isoquinoline-Related Compounds

| Compound | Activity | Mechanism/Key Findings |

| Bromfenac | Analgesic, Anti-inflammatory | Prostaglandin synthesis inhibition |

| Isoquinoline derivative CYY054c | Anti-inflammatory | Inhibition of pro-inflammatory cytokines and enzymes (iNOS, COX-2) |

| Noscapine hydrochloride | Anti-inflammatory | Reduction of inflammatory mediators (IL-1β, TNF-α, IL-6, NF-κB, COX-2) |

Anti-amyloid Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. The development of small molecules that can inhibit this process is a promising therapeutic strategy. A series of isomeric 2,4-diaminoquinazoline (DAQ) derivatives, which can be considered structurally related to the this compound scaffold, have been synthesized and evaluated for their anti-Aβ aggregation potential. nih.govnih.gov

Structure-activity relationship studies identified a derivative with a 4-bromobenzyl substituent, N4-(4-bromobenzyl)quinazoline-2,4-diamine (compound 3k), as a highly potent inhibitor of Aβ40 aggregation, with an IC50 value of 80 nM. nih.govnih.gov This was significantly more potent than the reference compound, curcumin. nih.govnih.gov The corresponding N2-isomer, N2-(4-bromobenzyl)quinazoline-2,4-diamine (compound 4k), also effectively prevented Aβ40 aggregation and showed superior inhibition of Aβ42 aggregation compared to compound 3k. nih.govnih.gov These findings were supported by aggregation kinetics and transmission electron microscopy studies. nih.govnih.gov

In a related line of research, a series of N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amines were designed and synthesized as Aβ aggregation inhibitors. rsc.org Several of these compounds exhibited significant inhibition of Aβ self-aggregation, with some being more potent than curcumin. rsc.org They were also able to disaggregate Aβ aggregates induced by acetylcholinesterase and inhibit copper-induced Aβ aggregation. rsc.org

Table 5: Inhibition of Amyloid-β Aggregation by Quinazoline and Quinoline Derivatives

| Compound | Target | IC50/Inhibition % |

| N4-(4-bromobenzyl)quinazoline-2,4-diamine (3k) | Aβ40 aggregation | 80 nM |

| N2-(4-bromobenzyl)quinazoline-2,4-diamine (4k) | Aβ40 aggregation | 1.7 µM |

| N2-(4-bromobenzyl)quinazoline-2,4-diamine (4k) | Aβ42 aggregation | 1.7 µM |

| N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amine derivatives (5g, 5a) | Aβ self-aggregation | 53.73% and 53.63% at 50 µM |

CD44 Interaction Inhibition

CD44 is a cell-surface glycoprotein (B1211001) that acts as the principal receptor for hyaluronan. The interaction between CD44 and hyaluronan plays a crucial role in the properties of highly tumorigenic cancer cells, including those found in ovarian carcinoma. nih.gov This interaction helps to stabilize oncogenic signaling complexes in the plasma membrane of these cells. nih.gov

Antagonists of the hyaluronan-CD44 interaction, such as small hyaluronan oligosaccharides, have been shown to disrupt these oncogenic complexes. nih.gov Treatment with these oligosaccharides leads to a reduced association of CD44 with receptor tyrosine kinases, multidrug transporters, and lactate (B86563) transporters. nih.gov This, in turn, diminishes drug transporter activity and inhibits the tumorigenic capacity of these cancer cells. nih.gov While direct studies on this compound derivatives as CD44 interaction inhibitors are not yet prevalent, the development of small molecule inhibitors of this pathway represents a logical therapeutic approach for targeting highly malignant and drug-resistant cancer cells. nih.gov

Investigation of Mechanism of Action at the Molecular Level

The specific molecular mechanism of action for this compound has not been extensively detailed in publicly available scientific literature. Elucidating the precise molecular targets and pathways through which a compound exerts its effects is fundamental to drug discovery and development. For the broader class of isoquinoline derivatives, a variety of mechanisms have been identified, which could suggest potential avenues for investigating this compound.

Research into related isoquinoline compounds has revealed interactions with several key biological targets. For instance, some isoquinoline alkaloids have been shown to inhibit enzymes such as monoamine oxidase (MAO) and phosphodiesterases (PDE). Specifically, papaverine, an isoquinoline alkaloid, is a known selective inhibitor of PDE10A. Other isoquinoline derivatives have demonstrated the ability to disrupt microtubule polymerization by binding to the colchicine site on tubulin, leading to mitotic arrest in cancer cells. Furthermore, certain benzothiazole-isoquinoline hybrids have been found to act as dual inhibitors of monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), suggesting a potential role in neurodegenerative diseases.

Given these precedents, a systematic investigation into the molecular interactions of this compound would be a logical next step in defining its medicinal chemistry potential. Techniques such as molecular docking studies, in vitro enzyme inhibition assays, and receptor binding assays would be critical in identifying its primary molecular targets.

Table 1: Potential Molecular Targets for this compound Based on Related Scaffolds

| Potential Molecular Target | Known Activity in Related Isoquinolines | Potential Therapeutic Area |

| Microtubules (Tubulin) | Inhibition of polymerization, binding at the colchicine site. | Anticancer |

| Monoamine Oxidase (MAO) | Inhibition of MAO-A and MAO-B. | Neurodegenerative diseases, Depression |

| Phosphodiesterases (PDEs) | Selective inhibition of specific PDE isoforms (e.g., PDE10A). | Neurological disorders, Inflammatory diseases |

| Cholinesterases (AChE, BuChE) | Inhibition of butyrylcholinesterase. | Neurodegenerative diseases |

| Viral Proteins (e.g., 3CLpro) | Binding and inhibition of viral proteases. | Antiviral |

This table is illustrative and outlines potential areas of investigation for this compound based on the activities of other compounds sharing the isoquinoline scaffold. Specific activities for this compound require experimental validation.

Preclinical Biological Evaluation

Comprehensive preclinical evaluation data for this compound, including in vivo efficacy, pharmacokinetics, and toxicology studies, are not extensively documented in the available research. Such evaluations are essential to bridge the gap between initial in vitro findings and potential clinical applications.

The preclinical assessment of novel chemical entities typically involves a tiered approach. Initial in vitro assays establish baseline activity and cytotoxicity. For example, compounds are often screened against a panel of cancer cell lines to determine their half-maximal inhibitory concentration (IC50) values. Following promising in vitro results, studies progress to in vivo models.

In the context of isoquinoline derivatives, preclinical in vivo studies have been conducted in various animal models. For instance, some isoquinoline precursors have been evaluated in rats to assess their effects on learning and memory, demonstrating potential cognitive-enhancing properties. Antidepressant effects of certain benzothiazole-isoquinoline derivatives were evaluated in mice using the forced swim test, which measures the duration of immobility. For anticancer applications, lead compounds are often tested in xenograft models, where human cancer cells are implanted into immunocompromised mice to evaluate the compound's ability to inhibit tumor growth.

A future preclinical evaluation of this compound would likely follow a similar path. Initial cytotoxicity screening against cell lines such as A549 (lung carcinoma), HeLa (cervical cancer), and HCT-116 (colon cancer) would be a critical first step. Subsequent in vivo studies would be designed based on the identified mechanism of action and in vitro activity.

Table 2: Illustrative Framework for Preclinical Evaluation of this compound

| Evaluation Stage | Example Assays/Models | Endpoints Measured |

| In Vitro Activity | Cell viability assays (e.g., MTT) against a panel of human cancer cell lines. | IC50 values, selectivity index. |

| Enzyme inhibition assays (e.g., MAO, BuChE). | IC50, Ki values. | |

| Microtubule polymerization assay. | Inhibition of tubulin assembly. | |

| In Vivo Efficacy | Rodent models of CNS disorders (e.g., forced swim test, passive avoidance test). | Behavioral changes (e.g., immobility time, latency). |

| Xenograft models for cancer. | Tumor growth inhibition, survival rate. | |

| Pharmacokinetics | Administration to animal models (e.g., rats) followed by blood/tissue analysis. | Absorption, distribution, metabolism, excretion (ADME) parameters. |

| Preliminary Safety | Cytotoxicity against non-cancerous cell lines (e.g., L929). | Cell viability, assessment of off-target toxicity. |

This table provides a general framework for the preclinical studies that would be necessary to evaluate the biological potential of this compound. The specific models and endpoints would be contingent on the outcomes of initial screening and mechanism of action studies.

Conclusion and Future Research Directions

Summary of Current Research Landscape

A thorough review of the scientific literature indicates that there is no specific research currently available for the chemical compound 4-(2-Bromobenzoyl)isoquinoline. While the broader class of isoquinoline (B145761) derivatives is the subject of extensive study due to their significant pharmacological potential, this particular substituted isoquinoline has not been a focus of published research. The current research landscape is rich with information on the synthesis, functionalization, and biological activities of the isoquinoline scaffold in general, but lacks specific data pertaining to the 2-bromobenzoyl substituted variant.

Challenges and Opportunities in Synthetic Methodology

The synthesis of this compound would likely leverage established methods for the functionalization of the isoquinoline core. A key challenge lies in the selective introduction of the benzoyl group at the C4 position. Future synthetic explorations could investigate transition-metal-catalyzed cross-coupling reactions as a potential route. The opportunity exists to develop a novel and efficient synthetic pathway to this and related 4-aroylisoquinolines, which are currently underexplored.

Advancements in Structural and Computational Insights

Without experimental data, any structural and computational insights into this compound remain purely speculative. Future research should focus on its synthesis and subsequent structural elucidation using techniques such as X-ray crystallography and NMR spectroscopy. Computational studies, including density functional theory (DFT) calculations, could then be employed to understand its electronic structure, conformational preferences, and potential intermolecular interactions, providing a theoretical framework for its reactivity and biological activity.

Prospects for Therapeutic Development and Lead Optimization

Given the wide range of biological activities exhibited by isoquinoline derivatives, this compound could possess interesting pharmacological properties. The presence of the bromobenzoyl moiety might influence its interaction with various biological targets. Future prospects for therapeutic development would involve synthesizing the compound and screening it against a panel of biological targets, such as kinases, polymerases, or receptors. Should any promising activity be identified, lead optimization studies could be initiated to explore structure-activity relationships by modifying both the isoquinoline core and the benzoyl substituent.

Integration of Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound will necessitate an integrated, interdisciplinary approach. This would involve collaboration between synthetic organic chemists to prepare the molecule, analytical chemists for its characterization, computational chemists for theoretical studies, and pharmacologists and biochemists for the evaluation of its biological activity and mechanism of action. Such a collaborative effort would be essential to fully explore the potential of this currently uncharacterized compound and to determine if it holds any promise for future therapeutic applications.

Q & A

Q. What are the standard synthetic routes for 4-(2-Bromobenzoyl)isoquinoline, and how can reaction conditions be optimized for yield and purity?